This compound is classified under synthetic organic compounds, particularly in medicinal chemistry due to its potential biological activities. It has been synthesized in various research studies focusing on the development of new pharmaceutical agents, particularly those with antimicrobial and anticancer properties .
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one typically involves several key steps:
The molecular structure of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be described as follows:
The chemical reactivity of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one includes:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine) to optimize yields and selectivity .
The mechanism of action for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is primarily linked to its ability to inhibit bacterial cell wall synthesis through interference with penicillin-binding proteins (PBPs).
Research indicates that compounds within this class exhibit antiproliferative effects on cancer cells by destabilizing microtubules, similar to known chemotherapeutic agents such as taxanes . The specific interactions at the molecular level involve binding to active sites on target proteins, leading to inhibition of their function.
The physical and chemical properties of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one are as follows:
The compound's melting point is reported between 133 °C and 134 °C, indicating good thermal stability for handling in laboratory settings .
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several notable applications:
The molecular architecture of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (CAS 194234-97-4) features a β-lactam core (azetidin-2-one) substituted at N1 with a 4-methoxyphenyl group and at C4 with a phenyl group, while C3 bears a hydroxyl group. This configuration creates a stereogenic center at C3 and C4, imparting chirality to the molecule. Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.9030(5) Å, b = 11.8792(5) Å, c = 22.4457(10) Å, and β = 93.963(3)°, containing four molecules per unit cell (Z = 4) and a cell volume of 2900.2(2) ų [6].
The β-lactam ring itself displays near-perfect planarity, with maximum atomic deviations of 0.0291(15) Å observed at the nitrogen atom. This planarity is crucial for biological activity as it facilitates interactions with target proteins. The methoxyphenyl ring at N1 forms a dihedral angle of 12.26(10)° with the β-lactam plane, while the phenyl ring at C4 is significantly more twisted at 73.77(13)° [4]. The hydroxyl group at C3 deviates from the β-lactam plane by -0.1095(13) Å, adopting a pseudo-axial orientation that facilitates hydrogen bonding. Key bond parameters include:
Table 1: Crystallographic Parameters of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
a (Å) | 10.9030(5) |
b (Å) | 11.8792(5) |
c (Å) | 22.4457(10) |
β (°) | 93.963(3) |
Volume (ų) | 2900.2(2) |
Z | 4 |
Density (g/cm³) | 1.330 |
Temperature (K) | 293 |
The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds between the C3 hydroxyl and the β-lactam carbonyl of adjacent molecules (O3-H3···O1; symmetry code: x, -y, z+1/2), forming chains along the crystallographic b-axis. Additional C-H···O interactions further consolidate the lattice, contributing to the compound's stability as a crystalline solid with a melting point of 133-134°C [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, CDCl₃) displays characteristic signals confirming the molecular structure:
The ¹³C NMR spectrum (100 MHz, CDCl₃) exhibits key resonances:
Infrared Spectroscopy:IR spectroscopy (KBr pellet) reveals functional group fingerprints:
Mass Spectrometry:High-resolution mass spectrometry confirms the molecular formula C₁₆H₁₅NO₃:
Table 2: Characteristic Spectroscopic Signatures of 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (CDCl₃) | δ 5.45 (d, J=4.9 Hz) | C4-H |
δ 4.95 (dd, J=4.9 Hz) | C3-H | |
δ 3.85 (s) | OCH₃ | |
¹³C NMR (CDCl₃) | δ 169.5 | Lactam C=O |
δ 76.5 | C3 | |
δ 65.8 | C4 | |
IR (KBr) | 3315 cm⁻¹ | ν(O-H) |
1755 cm⁻¹ | ν(C=O, lactam) | |
1250 cm⁻¹ | ν(C-O) of methoxy | |
MS | 269.29 | [M]⁺ |
135 | [4-MeO-C₆H₄-C≡O]⁺ |
The biological activity of β-lactams is exquisitely sensitive to structural modifications at C3, C4, and N1. Comparative analysis reveals how specific substitutions alter pharmacological profiles:
C3 Modifications:The hydroxyl group at C3 in 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one enables hydrogen bonding with biological targets, contributing to its tubulin inhibitory activity (IC₅₀ = 8.7 µM for tubulin polymerization inhibition) [5]. Replacing this hydroxyl with a vinyl group (3-vinylazetidin-2-one derivatives) significantly enhances antiproliferative potency in breast cancer models. Compound 7s (4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one) exhibits IC₅₀ = 8 nM against MCF-7 cells – comparable to combretastatin A-4 – by improving hydrophobic interactions in the colchicine binding site of tubulin [5]. Conversely, esterification or etherification of the C3 hydroxyl generally reduces activity due to loss of hydrogen-bonding capacity.
C4 Aryl Substitutions:The phenyl group at C4 provides essential hydrophobic contact surfaces. Para-substitution on this phenyl ring dramatically influences biological effects:
N1 Substituents:The 4-methoxyphenyl group at N1 optimizes spatial orientation for tubulin binding. Replacing it with 3,4,5-trimethoxyphenyl – as in combretastatin-mimetic β-lactams – enhances tubulin polymerization inhibition by 8.7-fold at 10 µM concentration. This modification creates additional van der Waals contacts with the T7 loop of β-tubulin [5]. However, replacing N1-aryl with alkyl groups abolishes anticancer activity while retaining weak antimicrobial effects.
Hybrid Scaffolds:Conjugating the β-lactam core with other bioactive heterocycles generates dual-function agents:
Table 3: Biological Activity Trends Based on β-Lactam Modifications
Modification Site | Structural Change | Biological Consequence |
---|---|---|
C3 | OH → vinyl | ↑↑ Antiproliferative activity (IC₅₀: 8 nM) |
OH → ester/ether | ↓ Activity (loss of H-bonding) | |
C4 Phenyl | p-NO₂/p-CN | ↑ Anticancer activity (94% MCF-7 inhibition) |
p-OH/p-OCH₃ | ↑ Antioxidant activity (IC₅₀: 42–45 μg/mL) | |
Naphthyl | ↓ Activity (steric hindrance) | |
N1 | 4-MeO-phenyl → 3,4,5-(MeO)₃-phenyl | ↑↑ Tubulin inhibition (8.7-fold enhancement) |
Aryl → alkyl | ↓↓ Anticancer activity (retains weak antimicrobial) | |
Hybrids | 1,3,4-Oxadiazole conjugation | Dual anticancer/antimicrobial activity |
Taxol side-chain incorporation | Enables paclitaxel semi-synthesis |
The β-lactam ring's inherent strain (~20–30 kcal/mol) remains crucial across all derivatives, facilitating nucleophilic ring opening in antimicrobial contexts or target protein binding in anticancer applications. However, strategic modifications at the peripheral positions tailor the molecule for specific therapeutic applications – from microtubule destabilization to reactive oxygen species scavenging – while preserving the core azetidin-2-one pharmacophore essential for biological activity [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7